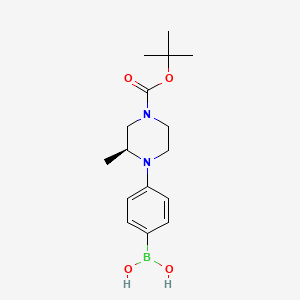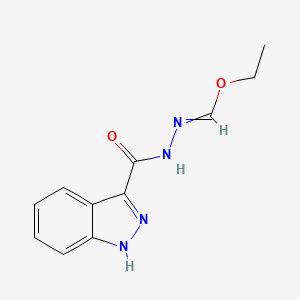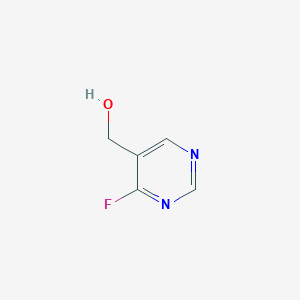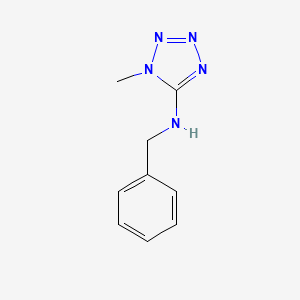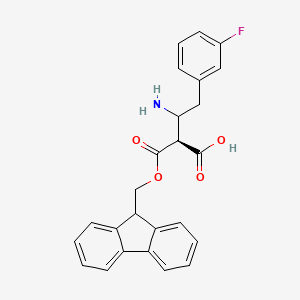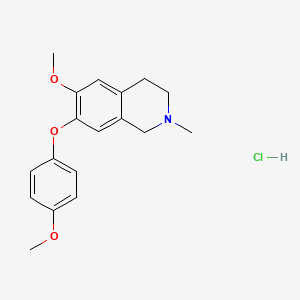
6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinoline derivatives with altered oxidation states.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with different substituents replacing the methoxy or phenoxy groups.
Applications De Recherche Scientifique
6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methoxy-7-(4-hydroxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline
- 6-methoxy-7-(4-chlorophenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline
- 6-methoxy-7-(4-nitrophenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline
Uniqueness
6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to the presence of both methoxy and phenoxy groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
57422-33-0 |
|---|---|
Formule moléculaire |
C18H22ClNO3 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-19-9-8-13-10-17(21-3)18(11-14(13)12-19)22-16-6-4-15(20-2)5-7-16;/h4-7,10-11H,8-9,12H2,1-3H3;1H |
Clé InChI |
NRKYLRDOLKFPTF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1)OC3=CC=C(C=C3)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
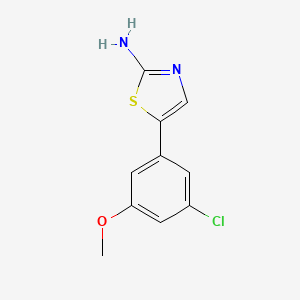

![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
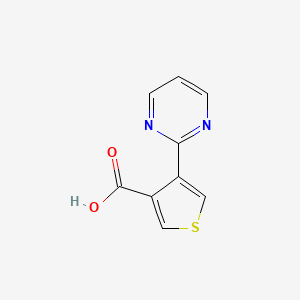
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)


